REACTION_SMILES
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[B:16]([Br:17])([Br:18])[Br:19].[CH2:22]([Cl:23])[Cl:24].[CH3:20][OH:21].[Cl:1][c:2]1[c:3]([CH:4]=[O:5])[cH:6][c:7]([N+:13](=[O:14])[O-:15])[c:8]([O:11][CH3:12])[c:9]1[OH:10]>>[Cl:1][c:2]1[c:3]([CH:4]=[O:5])[cH:6][c:7]([N+:13](=[O:14])[O-:15])[c:8]([OH:11])[c:9]1[OH:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrB(Br)Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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COc1c([N+](=O)[O-])cc(C=O)c(Cl)c1O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1c([N+](=O)[O-])cc(C=O)c(Cl)c1O
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Name
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Type
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product
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Smiles
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O=Cc1cc([N+](=O)[O-])c(O)c(O)c1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |